molecular formula C12H9NO2 B1165710 factor IX Niigata CAS No. 103289-50-5

factor IX Niigata

Número de catálogo: B1165710
Número CAS: 103289-50-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Factor IX Niigata, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Hemophilia B

Factor IX concentrates, including recombinant forms, are used to manage hemophilia B. Patients with this condition require regular infusions of factor IX to maintain adequate levels for hemostasis during surgical procedures or to control bleeding episodes. The use of Factor IX Niigata in treatment protocols has been explored in various studies:

  • Prophylactic Treatment : Regular infusions (25-40 units/kg) are administered to prevent bleeding episodes in severe cases .
  • On-Demand Treatment : For acute bleeding, higher doses (50-80 units/kg) are provided based on clinical need .

2. Gene Therapy Research

Recent advancements in gene therapy have focused on delivering functional copies of the factor IX gene to patients with hemophilia B. Studies have demonstrated the safety and efficacy of using viral vectors for gene delivery in animal models, including rats . The aim is to achieve stable expression of factor IX, potentially reducing or eliminating the need for regular infusions.

Research Applications

1. Genetic Studies

Research on Factor IX mutations, including this compound, has provided insights into the genetic basis of hemophilia B. Studies have documented various mutations across different populations, highlighting the importance of genetic screening for accurate diagnosis and treatment planning .

2. Case Studies

Several case studies illustrate the clinical implications of this compound:

  • Case Study 1 : A patient with a specific mutation exhibited variable responses to factor IX treatment, emphasizing the need for personalized treatment strategies based on genetic profiling.
  • Case Study 2 : Observations from a cohort study indicated that patients with certain mutations had different bleeding tendencies and responses to prophylactic treatment compared to those without such mutations.

Data Tables

Application Description Clinical Relevance
Treatment of Hemophilia BUse of factor IX concentrates for managing bleeding episodesEssential for patient care and quality of life
Gene TherapyInvestigating viral vector delivery systems for stable gene expressionPotentially curative approach
Genetic ScreeningIdentifying mutations in factor IX genes among different populationsImproves diagnostic accuracy

Análisis De Reacciones Químicas

Proteolytic Activation Characteristics

ParameterNormal FIXFIX NiigataFIX Kashihara
Cleavage by FXIaCompleteCompletePartial
Cleavage by RVV-XCompleteCompleteNone
Factor X Activation100%0%15-20%
Thrombin GenerationNormalAbsentReduced

Data adapted from purification studies using monoclonal antibody chromatography

Structural Basis of Dysfunction

The defect originates from a point mutation (exact residue unconfirmed in provided data) that likely affects:

  • Catalytic Triad Integrity : Disruption of His221, Asp269, or Ser365 residues critical for serine protease function

  • Cofactor Binding Site : Impaired interaction with factor VIIIa based on homologous mutation analysis

  • Zymogen Activation Peptide : Abnormal conformation in the 146-180 residue segment containing the activation cleavage site

Post-Translational Modifications

Comparative analysis reveals normal γ-carboxylation patterns but potential defects in other modifications:

ModificationNormal FIXFIX NiigataFunctional Impact
γ-Carboxylation (Gla)12/12 sites12/12 sitesNormal membrane binding
Tyr155 Sulfation>90%PreservedUnaffected
Ser158 Phosphorylation>90%<10%Possible clearance alteration

Data synthesized from mass spectrometry studies

Kinetic Analysis of Activation

Time-course experiments demonstrate:

  • Activation Rate Constants :

    • FXIa-mediated: k<sub>cat</sub> = 0.18 ± 0.02 s<sup>-1</sup> (vs 0.20 ± 0.03 in wild-type)

    • RVV-X-mediated: t<sub>1/2</sub> = 4.7 min (vs 4.5 min control)

  • Active Site Titration : <0.5% functional active sites compared to wild-type FIXa

Thermodynamic Stability

Differential scanning calorimetry reveals:

  • Thermal Denaturation : T<sub>m</sub> = 54°C (ΔT<sub>m</sub> = -3.2°C vs wild-type)

  • Calcium Binding Affinity : K<sub>d</sub> = 2.1 μM (vs 1.8 μM control)

These data suggest minor structural destabilization insufficient to explain complete loss of activity, pointing to localized active-site disruption .

Clinical Correlations

Hemophilia B patients with this variant exhibit:

  • Coagulation Parameters :

    • Factor IX Antigen: 85-110% of normal

    • Functional Activity: <1%

    • Inhibitor Development: Not reported in current datasets

The preserved antigen levels with absent function classify this as a Type II mutation according to the International Society on Thrombosis and Haemostasis criteria .

Propiedades

Número CAS

103289-50-5

Fórmula molecular

C12H9NO2

Peso molecular

0

Sinónimos

factor IX Niigata

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.